molecular formula C9H13NO B086419 Ethanol, 2-[(3-methylphenyl)amino]- CAS No. 102-41-0

Ethanol, 2-[(3-methylphenyl)amino]-

Cat. No.: B086419
CAS No.: 102-41-0
M. Wt: 151.21 g/mol
InChI Key: GZCPEUOCUUNCLZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-methylphenyl)amino]- is an organic compound with the molecular formula C11H17NO. It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 3-methylphenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(3-methylphenyl)amino]- typically involves the reaction of 3-methylaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{NHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[(3-methylphenyl)amino]- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction parameters to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanol, 2-[(3-methylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(4-methylphenyl)amino]-: Similar structure but with a different position of the methyl group on the aromatic ring.

    Ethanol, 2-[(2-methylphenyl)amino]-: Another isomer with the methyl group in a different position.

    Ethanol, 2-[(phenyl)amino]-: Lacks the methyl group on the aromatic ring.

Uniqueness

Ethanol, 2-[(3-methylphenyl)amino]- is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

2-(3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCPEUOCUUNCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059249
Record name Ethanol, 2-[(3-methylphenyl)amino]-
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-41-0
Record name 2-[(3-Methylphenyl)amino]ethanol
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Record name m-Tolylethanolamine
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Record name Ethanol, 2-[(3-methylphenyl)amino]-
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Record name Ethanol, 2-[(3-methylphenyl)amino]-
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Record name 2-m-toluidinoethanol
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Record name M-TOLYLETHANOLAMINE
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